3-(3-methoxybenzyl)pteridin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]pteridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-20-11-4-2-3-10(7-11)8-18-9-17-13-12(14(18)19)15-5-6-16-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICQYVZNLSFVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pteridinone Scaffolds in Biological and Chemical Sciences
Pteridinone scaffolds, a class of fused heterocyclic compounds, are of substantial interest due to their diverse biological activities. These structures are core components of naturally occurring molecules, such as folic acid and biopterin (B10759762), which are essential cofactors in numerous enzymatic processes in the human body. nih.govnih.gov The inherent biological relevance of the pteridine (B1203161) ring system has spurred extensive research into synthetic derivatives, revealing a wide array of pharmacological properties.
Derivatives of the pteridinone core have been investigated for their potential as therapeutic agents in various disease areas. Research has shown that compounds with this scaffold can exhibit activities such as phosphodiesterase (PDE) inhibition, which is crucial in regulating cellular signaling pathways. researchgate.netdrugbank.comnih.govnih.gov Furthermore, pteridinone analogs have been explored as inhibitors of enzymes like adenosine (B11128) kinase and as dual inhibitors of polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), highlighting their potential in oncology. rsc.orgrsc.orgnih.gov The versatility of the pteridinone scaffold allows for structural modifications at various positions, enabling the fine-tuning of their biological and physicochemical properties for specific therapeutic targets.
Historical Context and Evolution of Pteridin 4 3h One Research
The study of pteridines dates back to the 19th century with the isolation of xanthopterin (B1683600) from butterfly wings, which laid the groundwork for understanding this class of compounds. The subsequent elucidation of the structure of folic acid in the 1940s marked a pivotal moment, cementing the biological importance of pteridine (B1203161) derivatives and fueling further investigation into their chemistry and function.
Early research predominantly focused on the synthesis and biological roles of naturally occurring pteridines. Over the decades, the focus has expanded to include the design and synthesis of novel, non-natural pteridinone analogs. This evolution has been driven by advancements in synthetic organic chemistry, which have provided more efficient and versatile methods for constructing the pteridinone ring system and introducing a wide range of substituents. The development of related heterocyclic scaffolds, such as pyridinones and pyridazinones, has also contributed to the broader understanding and strategic design of new bioactive molecules. researchgate.net This has led to the exploration of pteridinones for a wider range of applications, moving beyond their traditional roles as vitamin analogs to their investigation as highly specific enzyme inhibitors and modulators of cellular processes.
Research Focus on 3 3 Methoxybenzyl Pteridin 4 3h One Within the Pteridinone Class
De Novo Pteridin-4(3H)-one Ring System Construction Approaches
The formation of the pteridin-4(3H)-one core can be accomplished by building one of the heterocyclic rings onto a pre-existing partner ring. This includes forming the pyrazine (B50134) ring from a pyrimidine (B1678525) precursor or, conversely, constructing the pyrimidine ring from a pyrazine starting material. Additionally, multicomponent and one-pot reactions offer efficient alternatives to traditional stepwise synthesis.
Formation of the Pyrazine Ring from Pyrimidine Precursors
A predominant and historically significant method for pteridin-4(3H)-one synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. This classical approach, known as the Isay reaction, provides a versatile route to a wide array of pteridine (B1203161) derivatives. The reaction proceeds by the sequential condensation of the two amino groups of the pyrimidine with the two carbonyl groups of the dicarbonyl compound, leading to the formation of the pyrazine ring.
For instance, the reaction of 5,6-diaminopyrimidin-4(3H)-one with glyoxal (B1671930) yields the parent pteridin-4(3H)-one. The versatility of this method lies in the ability to introduce various substituents onto the pteridine ring by using appropriately substituted 1,2-dicarbonyl compounds.
| Pyrimidine Precursor | 1,2-Dicarbonyl Compound | Resulting Pteridinone |
| 5,6-Diaminopyrimidin-4(3H)-one | Glyoxal | Pteridin-4(3H)-one |
| 5,6-Diaminopyrimidin-4(3H)-one | 2,3-Butanedione | 6,7-Dimethylpteridin-4(3H)-one |
| 5,6-Diamino-2-thiouracil | Benzil | 6,7-Diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one |
Another strategy involves the reaction of 4-amino-5-nitrosopyrimidines with compounds containing an active methylene (B1212753) group. The nitroso group acts as an electrophile, and the subsequent cyclization and rearrangement lead to the formation of the pteridine ring system.
Formation of the Pyrimidine Ring from Pyrazine Precursors
An alternative approach to the pteridin-4(3H)-one scaffold starts with a substituted pyrazine. This method typically involves the construction of the pyrimidine ring onto a pre-functionalized pyrazine. For example, a 2-aminopyrazine-3-carboxamide can undergo cyclization with a one-carbon synthon, such as formic acid or an orthoformate, to form the pteridin-4(3H)-one ring. This strategy is particularly useful when specific substituents are desired on the pyrazine portion of the molecule.
A patent describes the preparation of pteridin-4(3H)-ones by condensing a 3-aminopyrazine-2-carbonitrile (B1269731) with an appropriate reagent to form the pyrimidine ring. nih.gov
| Pyrazine Precursor | Reagent | Resulting Pteridinone |
| 2-Aminopyrazine-3-carboxamide | Triethyl orthoformate | Pteridin-4(3H)-one |
| 2-Amino-5-chloropyrazine-3-carboxamide | Formic acid | 7-Chloropteridin-4(3H)-one |
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pteridin-4(3H)-ones in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs are applicable to the synthesis of the core pteridinone scaffold. These reactions are highly convergent and can rapidly generate molecular diversity.
Functionalization and Derivatization Strategies at the N3-Position of the Pteridin-4(3H)-one Scaffold
Once the pteridin-4(3H)-one core is assembled, further functionalization can be carried out to introduce desired substituents. The N3-position of the pteridin-4(3H)-one ring is a common site for derivatization.
Introduction of Substituted Benzyl (B1604629) Moieties, specifically the 3-methoxybenzyl group
The introduction of a 3-methoxybenzyl group at the N3-position of the pteridin-4(3H)-one scaffold is a key step in the synthesis of the target compound. This is typically achieved through an N-alkylation reaction. The pteridin-4(3H)-one is treated with a suitable 3-methoxybenzylating agent, such as 3-methoxybenzyl bromide or chloride, in the presence of a base.
The general reaction scheme involves the deprotonation of the N3-amide proton of the pteridin-4(3H)-one by a base to form a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of the 3-methoxybenzyl halide, resulting in the formation of the N3-substituted product via an SN2 reaction.
General Reaction Scheme for N3-Alkylation:
Common bases used for this type of alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent can influence the reaction's efficiency and selectivity, as O-alkylation can sometimes be a competing side reaction.
| Pteridinone | Alkylating Agent | Base | Solvent | Product |
| Pteridin-4(3H)-one | 3-Methoxybenzyl bromide | K₂CO₃ | DMF | This compound |
| 6,7-Dimethylpteridin-4(3H)-one | 3-Methoxybenzyl chloride | NaH | THF | 3-(3-Methoxybenzyl)-6,7-dimethylpteridin-4(3H)-one |
Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Sonogashira, Suzuki) in Pteridinone Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, and they have been applied to the synthesis of pteridine and pteridinone scaffolds. ajol.infowikipedia.orgwikipedia.orgmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. numberanalytics.comlibretexts.orgnih.gov The choice of reaction—Negishi, Sonogashira, or Suzuki—depends on the desired substitution pattern and the functional group tolerance required. wikipedia.orgwikipedia.orgnih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.comorganic-chemistry.org It is particularly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of pteridinone synthesis, a pre-functionalized pteridine-O-sulfonate can be coupled with an organozinc reagent. ajol.info For instance, coupling of a 6-benzenesulfonatepteridine with an arylzinc reagent in the presence of a palladium catalyst like Pd₂(dba)₃CHCl₃ and a phosphine (B1218219) ligand like PPh₃ can yield 6-substituted pteridines. ajol.info Subsequent hydrolysis can then afford the corresponding pterin (B48896) (pteridinone) structure. ajol.info
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This method is exceptionally useful for introducing alkynyl substituents onto the pteridinone core, which can serve as versatile handles for further derivatization. mdpi.com The reaction can be performed under mild conditions, sometimes even in aqueous media, which enhances its applicability in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. wikipedia.orgnih.gov
Suzuki Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, employing an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate. mdpi.comnih.govnih.gov Its popularity stems from the mild reaction conditions, low toxicity of boron reagents, and broad functional group compatibility. nih.govnih.gov In pteridinone synthesis, a halogenated pteridinone precursor could be coupled with an appropriate boronic acid, such as (3-methoxyphenyl)boronic acid, to introduce substituents at various positions. The reaction is typically catalyzed by a palladium(0) complex like Pd(PPh₃)₄. mdpi.comnih.govmdpi.com
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Pteridinone Synthesis
| Feature | Negishi Coupling | Sonogashira Coupling | Suzuki Coupling |
|---|---|---|---|
| Organometallic Reagent | Organozinc (R-ZnX) | Terminal Alkyne (R-C≡CH) | Organoboron (R-B(OH)₂) |
| Electrophile | Organic Halide/Triflate | Aryl/Vinyl Halide | Organic Halide/Triflate |
| Catalyst System | Pd or Ni complex | Pd complex + Cu(I) co-catalyst | Pd complex |
| Key Advantage | High reactivity and functional group tolerance, couples sp/sp²/sp³ carbons. wikipedia.org | Direct introduction of alkynyl groups under mild conditions. wikipedia.org | Stability and low toxicity of boron reagents, wide functional group tolerance. nih.gov |
| Potential Application | Coupling of alkyl or aryl groups to the pteridinone core. ajol.info | Introducing an ethynyl-3-methoxybenzene group for later modification. | Direct coupling of a (3-methoxyphenyl)boronic acid to a halogenated pteridinone. mdpi.commdpi.com |
Aza-Wittig Reaction Approaches for Pteridin-4(3H)-one Formation
The aza-Wittig reaction is a powerful method for the synthesis of nitrogen-containing heterocycles. wikipedia.org The reaction involves the treatment of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.org When applied intramolecularly or in a tandem sequence, it can be used to construct complex ring systems like pteridin-4(3H)-ones. rsc.orgrsc.org
The synthesis of 2,3-disubstituted pteridin-4(3H)-ones can be achieved through an intermolecular aza-Wittig reaction followed by heterocyclization. rsc.orgrsc.org The process typically begins with the formation of an iminophosphorane from a substituted aminopyrazine. This iminophosphorane is then reacted with an isocyanate. rsc.org The reaction mechanism is analogous to the standard Wittig reaction, proceeding through a betaine-like intermediate that collapses to form a carbodiimide (B86325) and triphenylphosphine (B44618) oxide. wikipedia.org The carbodiimide then undergoes an intramolecular cyclization to yield the final pteridin-4(3H)-one ring system. rsc.org
The reaction conditions, such as solvent and temperature, can significantly influence the yield. For example, conducting the reaction in a high-boiling solvent like xylene at 140 °C has been shown to improve yields compared to reactions at lower temperatures in solvents like benzene (B151609) or toluene. rsc.org
Table 2: Synthesis of Pteridin-4(3H)-ones via Aza-Wittig Reaction
| Iminophosphorane Precursor | Isocyanate | Product | Yield | Reference |
|---|---|---|---|---|
| Iminophosphorane 4a (N-allyl) | Phenyl isocyanate | 3-Allyl-2-phenylaminopteridin-4(3H)-one 5a | 71% | rsc.org |
| Iminophosphorane 4a (N-allyl) | 4-Chlorophenyl isocyanate | 3-Allyl-2-(4-chlorophenylamino)pteridin-4(3H)-one 5b | 65% | rsc.org |
| Iminophosphorane 4a (N-allyl) | 4-Methoxyphenyl isocyanate | 3-Allyl-2-(4-methoxyphenylamino)pteridin-4(3H)-one 5c | 58% | rsc.org |
| Iminophosphorane 4b (N-isopropyl) | Phenyl isocyanate | 3-Isopropyl-2-phenylaminopteridin-4(3H)-one 5d | 67% | rsc.org |
This methodology provides a direct route to the pteridinone core with substituents at the N3 and C2 positions, dictated by the choice of the iminophosphorane and the isocyanate, respectively. rsc.org
Alkylation and Acylation Strategies for N3-Substitution
To synthesize the target compound, this compound, the 3-methoxybenzyl group must be installed on the N3 position of the pteridinone ring. This is typically achieved through an N-alkylation reaction. The pteridin-4(3H)-one scaffold possesses a proton on the N3 nitrogen, which can be removed by a base to generate a nucleophilic anion. This anion can then react with an alkylating agent, such as 3-methoxybenzyl bromide or chloride, in a standard Sₙ2 reaction.
While direct literature on the N3-alkylation of pteridinones is specific, principles can be drawn from the synthesis of related heterocyclic systems like quinazolin-4-ones. rsc.org In the synthesis of N³-alkylated quinazolin-4-ones, prolonged reaction of an anthranilamide with orthoamides can lead to alkylation at the N3 position, where the alkyl group originates from the orthoamide. rsc.org This indicates that the N3 position of these related heterocycles is susceptible to alkylation under appropriate conditions.
In a more conventional approach, a pre-formed pteridin-4(3H)-one can be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The addition of 3-methoxybenzyl halide would then lead to the desired N3-substituted product. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.
Acylation at the N3 position can also be performed using similar principles, by reacting the pteridinone anion with an acylating agent like an acyl chloride or anhydride. This would result in an N3-acylpteridinone derivative.
Regioselective Synthesis and Isomer Control in Pteridin-4(3H)-one Derivatization
The synthesis of substituted pteridinones often presents challenges related to regioselectivity, where multiple isomers can be formed. ajol.infonih.gov Controlling the position of substituents is critical for establishing structure-activity relationships in medicinal chemistry. Isomer control is particularly important in condensation reactions that form the pyrazine ring of the pteridinone system.
For example, the condensation of a substituted 2,5-diamino-6-aminopyrimidin-4(3H)-one with an α-dicarbonyl compound can lead to the formation of both 6- and 7-substituted pteridinone isomers. nih.gov Research on the synthesis of 6- and 7-methyl-8-alkylpterins has shown that the isomer distribution is dependent on factors such as the steric bulk of the substituents and the pH of the reaction mixture. nih.gov
Key findings on isomer control include:
Steric Effects : For large substituents on the pyrimidine precursor (e.g., at the 8-position), the reaction often favors the formation of the less sterically hindered isomer. For example, with large 8-substituents like n-propyl or isopropyl, the 6-methyl isomer was the predominant product. nih.gov
pH Control : The pH of the reaction medium can influence the proportion of isomers formed, although this effect can be less pronounced than steric factors. nih.gov
Additive Effects : The addition of reagents like sodium bisulfite (NaHSO₃) can alter the isomer ratio. nih.gov In some cases, bisulfite addition did not provide a significant regioselective effect, while in others, it shifted the product distribution. nih.gov For a small 8-methyl substituent, the presence of bisulfite shifted the major product from the 7-isomer to the 6-isomer. nih.gov
In palladium-catalyzed reactions, regioselectivity can be achieved by using starting materials with a single reactive site (e.g., a halogen or triflate at a specific position) or by exploiting the differential reactivity of multiple sites. orgsyn.org For instance, in dihalo-substituted pyridines, selective Negishi coupling can occur at the more reactive 2-halo position over the 3-halo position. orgsyn.org Similar principles can be applied to dihalogenated pteridinone precursors to achieve regioselective functionalization.
Advanced Synthetic Techniques Applied to Pteridinone Synthesis
Modern synthetic chemistry employs various advanced techniques to improve efficiency, yield, and purity, as well as to facilitate the rapid generation of compound libraries.
Polymer-Supported Synthesis for Library Generation
Polymer-supported synthesis, also known as solid-phase synthesis, is a highly efficient methodology for generating libraries of related compounds for high-throughput screening. nih.govnih.govjuniperpublishers.com This technique involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. nih.govjuniperpublishers.com The major advantage is the simplification of workup and purification, as excess reagents and by-products can be washed away from the resin-bound intermediate. juniperpublishers.com
A solid-phase approach to pteridinone libraries has been successfully demonstrated. nih.govnih.gov A typical strategy is outlined below:
Resin Functionalization : An amino acid (e.g., phenylalanine) is attached to a Wang or ArgoGel resin. nih.gov
Pyrimidine Attachment : The resin-bound amino acid is reacted with a versatile building block like 4,6-dichloro-5-nitropyrimidine (B16160). nih.govnih.gov
Diversification : The remaining chlorine atom on the pyrimidine ring is displaced by a variety of amines to introduce diversity. nih.gov
Cyclization and Cleavage : The nitro group is reduced (e.g., using zinc powder in acetic acid), which triggers a spontaneous cyclization to form the pteridinone ring. nih.gov Simultaneously or in a subsequent step, the completed pteridinone is cleaved from the solid support, typically using an acid like trifluoroacetic acid (TFA). nih.gov
This method allows for the rapid and efficient synthesis of a wide array of substituted pteridinones, which is highly desirable for exploring structure-activity relationships. nih.govnih.gov
Ultrasound-Assisted Synthetic Routes
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and often higher yields. nih.govuniv.kiev.ua
The benefits of using ultrasound in synthesis include:
Shorter Reaction Times : Reactions that take hours under conventional heating can often be completed in minutes. univ.kiev.uanih.gov
Milder Conditions : Many reactions can be conducted at lower temperatures, preserving sensitive functional groups. nih.gov
Increased Yields : Ultrasound can improve the efficiency of mass transfer and energy transfer, leading to higher product yields. researchgate.netnih.gov
Green Chemistry : As a more energy-efficient method that can sometimes reduce the need for harsh catalysts or solvents, it is considered an environmentally friendly approach. nih.govnih.gov
While specific examples of ultrasound-assisted synthesis of this compound are not detailed in the literature, the principles have been widely applied to the synthesis of various biologically active heterocycles, including dihydropyrimidinones and quinazolinones. nih.govnih.govresearchgate.net For example, the Biginelli reaction to form dihydropyrimidinones shows significantly shorter reaction times and higher yields under ultrasonic irradiation compared to conventional methods. nih.gov It is highly plausible that key steps in pteridinone synthesis, such as condensation, cyclization, or cross-coupling reactions, could be similarly enhanced through the application of ultrasound. nih.govuniv.kiev.ua
Influence of N3-Benzyl Substitution on Biological Activity Profiles
The N3-benzyl moiety is a crucial component of the this compound scaffold, playing a significant role in the interaction with target proteins. The nature and position of substituents on this benzyl ring can profoundly influence the biological activity profile of the entire molecule.
The presence of a methoxy (B1213986) group at the meta-position of the benzyl ring, as in the parent compound, is a specific structural feature. Studies on related N-benzyl-containing heterocyclic inhibitors have shown that the electronic properties of substituents on the benzyl ring can affect their interaction with the target. For instance, the introduction of electron-donating groups like methoxy can alter the electron density of the aromatic ring, potentially influencing cation-π or other non-covalent interactions within the binding site. Research on the hydrogenolysis of substituted benzyl groups has indicated that the electronic properties of substituents, such as methyl and methoxy groups, can significantly impact the reactivity and, by extension, the binding characteristics of the benzyl moiety researchgate.net.
In a series of 1,3-thiazole derivatives, it was observed that a 4-methoxybenzene substituent on an amide derivative showed inhibitory activity against butyrylcholinesterase (BChE), highlighting the role of the methoxy group in biological recognition academie-sciences.fr. Furthermore, in a study of benzimidazole (B57391) derivatives, the presence of methoxy and hydroxy groups was found to enhance antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals nih.gov. While not directly related to kinase inhibition, this demonstrates the recognized importance of methoxy substituents in modulating the electronic and, consequently, the biological properties of aromatic systems. The specific placement at the 3-position of the benzyl ring in this compound suggests a tailored fit into a specific pocket of its biological target, where the methoxy group may form key hydrogen bonds or favorable hydrophobic interactions.
Systemic Modifications on the Pteridin-4(3H)-one Core and Their Impact on Potency and Selectivity
The pteridin-4(3H)-one core serves as a versatile scaffold for the development of bioactive molecules. Modifications at various positions of this heterocyclic system have been shown to significantly impact the potency and selectivity of the resulting derivatives.
SAR studies on quinazolin-4(3H)-one, a closely related scaffold, have indicated that substitutions at positions 2 and 3 are critical for modulating biological activities such as antimicrobial, anticancer, and anti-inflammatory effects researchgate.net. This suggests that similar positions on the pteridin-4(3H)-one core are prime targets for chemical modification to enhance the desired biological profile.
In the context of kinase inhibition, the design and synthesis of novel pteridinone derivatives have demonstrated that strategic modifications can lead to potent and selective inhibitors. For example, the introduction of a sulfonyl moiety into the pteridinone scaffold has resulted in potent dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) rsc.org. One of the most promising compounds from this series exhibited IC50 values of 6.3 nM for PLK1 and 179 nM for BRD4, along with significant antiproliferative effects against various cancer cell lines rsc.org. This highlights how substantial modifications to the core structure can lead to compounds with dual inhibitory activity.
Furthermore, the development of 4,5-dihydro- rsc.orgnih.govnih.govtriazolo[4,3-f]pteridine derivatives, based on the structure of the PLK1 inhibitor BI-2536, led to the discovery of a potent dual PLK1/BRD4 inhibitor with IC50 values of 22 nM and 109 nM, respectively nih.gov. These examples underscore the principle that systemic modifications of the pteridinone core are a valid strategy for enhancing potency and achieving desired selectivity profiles against specific biological targets.
Rational Design Principles for Pteridinone-Based Ligands
The rational design of pteridinone-based ligands leverages an understanding of the target's three-dimensional structure and the SAR of known inhibitors. This approach aims to create novel molecules with improved affinity, selectivity, and drug-like properties. A key strategy in the rational design of kinase inhibitors is to target the ATP-binding site.
For instance, the design of inhibitors for the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has utilized the pteridin-7(8H)-one scaffold, which is isomeric to the pteridin-4(3H)-one core rsc.org. By optimizing irreversible EGFR inhibitors, researchers developed pteridin-7(8H)-one derivatives with single-digit nanomolar inhibition against FLT3 rsc.org. This demonstrates that the pteridinone scaffold can be effectively used as a template for designing potent kinase inhibitors.
A common approach in rational drug design involves identifying key interactions between a ligand and its target and then designing new molecules that replicate or enhance these interactions. For example, in the design of quinazolinone-based EGFR inhibitors, bulky substituents at the N-3 position were introduced to target the hinge region of the kinase, aiming for a more stable and favorable binding orientation nih.gov. The introduction of halogen atoms on the quinazoline (B50416) ring was also found to increase antitumor activity nih.gov. These principles can be extrapolated to the design of this compound derivatives, where modifications to the benzyl group and the pteridinone core can be guided by the structural features of the target's active site.
The development of dual-target inhibitors is another facet of rational design. The creation of dual PLK1/BRD4 inhibitors from a pteridinone scaffold illustrates this principle, where a single molecule is designed to interact with two distinct targets, potentially leading to synergistic therapeutic effects rsc.orgnih.gov.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational techniques are indispensable tools in modern drug discovery for understanding and predicting the SAR of small molecules like this compound. These methods provide insights into ligand-target interactions at an atomic level, guiding the design of more potent and selective inhibitors.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is widely used to understand the binding modes of pteridinone derivatives and to rationalize their observed biological activities.
In studies of pteridinone derivatives as PLK1 inhibitors, molecular docking has been instrumental in identifying key amino acid residues in the active site that are crucial for binding nih.gov. For example, docking studies revealed that residues such as R136, R57, Y133, L69, L82, and Y139 in the PLK1 active site are important for the inhibitory activity of pteridinone ligands nih.gov. These simulations can explain why certain structural modifications enhance or diminish activity. For instance, the docking of quinazolinone derivatives into the EGFR active site showed that potent compounds form strong interactions with the protein, and the calculated binding energies often correlate well with experimental IC50 values nih.gov.
Molecular docking of various heterocyclic compounds, including pteridine derivatives, has been successfully employed to screen virtual libraries and identify potential new inhibitors nih.gov. The accuracy of these docking programs is often validated by their ability to distinguish known active compounds from inactive "decoy" molecules nih.gov. This computational screening can significantly accelerate the discovery of novel bioactive compounds.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These properties are fundamental to understanding the reactivity and intermolecular interactions of drug candidates.
For heterocyclic compounds, quantum chemical calculations can provide insights into their stability, reactivity, and potential for forming specific interactions with biological targets. For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the molecule's ability to donate or accept electrons, which is crucial for many biological processes nih.govarabjchem.org. The energy gap between HOMO and LUMO is also a descriptor of chemical reactivity and stability nih.gov.
Studies on substituted pyrrolidinones and other heterocyclic systems have demonstrated the utility of quantum chemical methods in calculating thermodynamic parameters and electronic properties, which can be correlated with their inhibitory activities arabjchem.org. For instance, the analysis of molecular electrostatic potential can identify regions of a molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding, with the target protein researchgate.net. These theoretical calculations are a valuable tool for understanding the intrinsic properties of molecules like this compound and for guiding the design of derivatives with improved electronic characteristics for target binding.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the binding conformation and the flexibility of both the ligand and the protein over time. This method complements the static picture provided by molecular docking.
MD simulations have been extensively used to study the complexes of protein kinases with their inhibitors nih.gov. These simulations can reveal how the inhibitor and the protein adapt to each other upon binding and can help to explain the structural basis for ligand affinity and selectivity. For example, MD simulations of pteridinone derivatives bound to PLK1 have shown that potent inhibitors remain stably bound in the active site over the course of the simulation, reinforcing the findings from molecular docking nih.gov.
The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD trajectory suggests that the ligand has found a stable binding mode within the active site nih.gov. Furthermore, MD simulations can be used to analyze the hydrogen bond network between the ligand and the protein, providing a quantitative measure of the strength and persistence of these critical interactions nih.gov. By simulating the dynamic behavior of the this compound-target complex, researchers can gain a deeper understanding of the factors that contribute to its binding affinity and design modifications to enhance these interactions.
Investigative Studies of Biological Mechanisms and Target Modulation for 3 3 Methoxybenzyl Pteridin 4 3h One
Modulation of Kinase Activity by Pteridin-4(3H)-one Derivatives
Kinases are a critical class of enzymes that regulate the majority of cellular pathways. The ability of pteridin-4(3H)-one derivatives to modulate kinase activity has positioned them as significant candidates for drug discovery, particularly in oncology and inflammatory diseases.
The Rho-associated protein kinases (ROCKs), comprising ROCK I and ROCK II, are serine/threonine kinases that play a pivotal role in regulating cellular processes such as contraction, adhesion, and migration. nih.gov Their over-activation is implicated in various cardiovascular diseases and cancer metastasis. nih.govmdpi.com
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structural analogues of pteridin-4(3H)-ones, have been identified as a novel class of potent ROCK inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the discovery of 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (designated as compound 8k), a close analogue of the subject compound, as a highly potent inhibitor of both ROCK isoforms. nih.gov This compound demonstrated exceptional inhibitory activity in the nanomolar range. nih.gov In vitro studies confirmed that compound 8k effectively reduces the phosphorylation of downstream targets of the ROCK signaling pathway, leading to changes in cell morphology and a reduction in cell migration. nih.gov
Inhibitory Activity of Compound 8k Against ROCK Isoforms
| Compound | Target Kinase | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK I | 0.004 | nih.gov |
| ROCK II | 0.001 | nih.gov |
The mechanism of ROCK inhibition by such compounds disrupts the phosphorylation of downstream effectors like Myosin Light Chain (MLC), thereby interfering with the actin cytoskeletal changes necessary for malignant processes. mdpi.com The discovery of this thienopyrimidine derivative serves as a promising starting point for developing targeted therapies against ROCK-driven pathologies. nih.gov
The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, regulating cell survival, proliferation, and differentiation. nih.gov The PI3K family is divided into three classes, with the four Class I isoforms (p110α, p110β, p110γ, and p110δ) being the most implicated in cancer. nih.gov
Given their distinct roles in cellular physiology, the development of isoform-selective PI3K inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects. nih.govresearchgate.net For instance, inhibitors selective for the PI3Kβ isoform are being investigated for PTEN-deficient cancers, while PI3Kγ-selective inhibitors have also been developed. nih.govnih.gov Thienopyrimidine derivatives have been identified as inhibitors of PI3K, highlighting the potential of this scaffold in targeting the pathway. mdpi.com While the broader class of thienopyrimidines and pteridinones are investigated as PI3K inhibitors, specific studies detailing the activity of 3-(3-methoxybenzyl)pteridin-4(3H)-one against PI3K isoforms, including the less common PI3K-C2α, are not extensively documented in the current literature.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that drive cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K pathways. mdpi.comnih.gov Dysregulation of EGFR activity is a hallmark of numerous epithelial cancers, making it a prime target for therapeutic intervention. mdpi.commdpi.com Small-molecule tyrosine kinase inhibitors (TKIs) that block the intracellular kinase domain of EGFR have become an effective treatment strategy. nih.govnih.gov
The thieno[2,3-d]pyrimidine (B153573) scaffold has been successfully employed to develop potent EGFR inhibitors. mdpi.com Research into novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated their potential as anticancer agents acting through EGFR-TK modulation. mdpi.com One of the most active compounds identified in a screening against 60 cancer cell lines was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , which showed significant cytotoxic activity, particularly against melanoma cell lines. mdpi.com Molecular docking studies suggest these compounds fit within the ATP-binding site of the EGFR tyrosine kinase domain. mdpi.com
Anticancer Activity of a Lead Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
| Compound | Most Sensitive Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent (GP) | -31.02% | mdpi.com |
Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of the cell cycle, particularly during the G2-M transition and mitosis. nih.govnih.gov Its overexpression is common in many cancers, making it an attractive therapeutic target. Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells. nih.gov While several ATP-competitive PLK1 inhibitors have been developed, current scientific literature does not provide specific evidence of this compound or its direct analogues acting as PLK1 inhibitors.
Bromodomain-containing Protein 4 (BRD4): BRD4 is an epigenetic reader belonging to the Bromodomain and Extra-Terminal domain (BET) family of proteins. nih.govnih.gov It plays a crucial role in regulating the transcription of key oncogenes. The dysregulation of BRD4 has been linked to multiple cancers, and BET inhibitors have shown promise in clinical trials. northwestern.eduresearchgate.net However, there is currently no direct research in the reviewed literature that links pteridin-4(3H)-one derivatives to the inhibition of BRD4.
Enzyme Inhibition Studies of Pteridin-4(3H)-one Analogues Beyond Kinases
The structural features of the pteridin-4(3H)-one core lend themselves to interactions with a variety of enzymes beyond the kinase family, particularly those involved in the metabolism of pteridine-containing cofactors.
Protozoan parasites of the Trypanosoma and Leishmania genera are responsible for severe diseases in humans. These organisms are auxotrophic for pteridines and folates, making the enzymes in these metabolic pathways attractive drug targets. nih.govnih.gov Pteridine (B1203161) Reductase 1 (PTR1) is a key enzyme in this pathway, responsible for the NADPH-dependent reduction of pterins like biopterin (B10759762) and folates. nih.gov
Crucially, PTR1 provides a metabolic bypass to the action of antifolate drugs that target Dihydrofolate Reductase (DHFR), a primary enzyme in folate metabolism. nih.govnih.gov This bypass mechanism is a major reason for the limited success of traditional antifolate chemotherapy against these parasites. nih.gov Consequently, the dual inhibition of both PTR1 and DHFR is considered a highly promising therapeutic strategy. nih.govnih.gov Genetic studies have confirmed that PTR1 is essential for the survival and virulence of these parasites. nih.gov
The pteridine-like scaffold is well-suited for inhibiting PTR1. Studies have shown that substituted pyrrolo[2,3-d]pyrimidines, which are structurally related to pteridinones, are effective inhibitors of PTR1 from Trypanosoma brucei. rcsb.org Furthermore, other heterocyclic compounds such as 2,4-diaminopyrimidines and 2,4-diaminoquinazolines have been identified as potent inhibitors of PTR1 in Leishmania species. nih.gov The investigation of these scaffolds continues to be a vibrant area of research for the development of new anti-parasitic agents.
Dihydrofolate Reductase (DHFR) Modulation and Antifolate Resistance Bypass Mechanisms
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism. researchgate.net It catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor essential for the synthesis of nucleotides and certain amino acids, which are required for DNA replication and cell proliferation. researchgate.netnih.gov Consequently, DHFR has been a significant target for therapeutic agents, particularly in cancer and infectious diseases. researchgate.netnih.govproquest.com Inhibitors of DHFR, known as antifolates, disrupt these vital metabolic pathways. nih.gov The first generation of these drugs, such as methotrexate, were highly effective but faced challenges with drug resistance. nih.gov
The pteridine scaffold, a core component of this compound, is a well-established pharmacophore for DHFR inhibition. proquest.com Studies on various pteridine derivatives have explored their potential as DHFR inhibitors. For instance, research on substituted 1-methylpteridine-2,4,7-triones and related furo[3,2-g]pteridines demonstrated low to moderate DHFR-inhibitory activity in vitro, with inhibition percentages ranging from 14.59% to 52.11%. proquest.com Although these compounds were less potent than methotrexate, the study confirmed that the pteridine core interacts with the enzyme's active site. proquest.com
Similarly, derivatives of quinazolin-4(3H)-one, a structure closely related to pteridinone, have been synthesized and identified as potent DHFR inhibitors. nih.gov The development of non-classical, lipophilic antifolates that can enter cells without relying on folate transport systems represents a strategy to overcome resistance mechanisms. nih.gov While direct enzymatic assays on this compound are not available in the reviewed literature, the established activity of the broader pteridine and quinazolinone classes suggests that it is a candidate for DHFR modulation.
Table 1: DHFR Inhibition by Related Pteridine and Quinazolinone Derivatives
| Compound Class | Specific Derivative Example | Target/Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pteridine-2,4,7-triones | 6-(2-hydroxy-2-aryl-ethyl)-1-methylpteridine derivatives | Bovine Liver DHFR | Exhibited DHFR inhibition of 14.59–52.11%. proquest.com | proquest.com |
| Furo[3,2-g]pteridines | Butyl 2-(7-aryl-1-methyl-2,4-dioxo-furo[3,2-g]pteridin-3-yl)acetates | Bovine Liver DHFR | Showed DHFR inhibition comparable to the pteridine-triones. proquest.com | proquest.com |
Chorismate Mutase (MtbCM) Inhibition
Chorismate mutase is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine and tyrosine) in bacteria, fungi, and plants. wikipedia.org This pathway is absent in humans, making its enzymes attractive targets for developing new antimicrobial agents. researchgate.net The enzyme catalyzes the conversion of chorismate to prephenate, a key step in the pathway. wikipedia.org Specifically, Mycobacterium tuberculosis chorismate mutase (MtbCM) is being explored as a potential target for new antitubercular drugs.
Currently, there is no published research in the retrieved results directly investigating the inhibitory activity of this compound or other pteridinone derivatives against chorismate mutase. The development of inhibitors for this enzyme family has focused on other classes of molecules, such as 1-substituted adamantane (B196018) derivatives and various peptide-based structures. nih.gov
Cholinesterase Inhibition
Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). acgpubs.orgmdpi.com Inhibition of these enzymes increases acetylcholine levels, a therapeutic strategy primarily used for the symptomatic treatment of Alzheimer's disease. mdpi.comnih.gov
While the specific compound this compound has not been evaluated as a cholinesterase inhibitor in the available literature, other nitrogen-containing heterocyclic compounds have been investigated for this activity. For example, a study on piperidinone derivatives identified compounds with potent AChE and BuChE inhibitory activities. acgpubs.org One derivative, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), showed an IC₅₀ value of 12.55 µM against AChE. acgpubs.org Another study on lupinine (B175516) derivatives also identified a mixed-type AChE inhibitor. mdpi.com These findings suggest that heterocyclic scaffolds can serve as a basis for designing cholinesterase inhibitors, but direct evidence for the pteridinone class is lacking.
Table 2: Cholinesterase Inhibition by Related Heterocyclic Compounds
| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Piperidinone Derivatives | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | acgpubs.org |
| Piperidinone Derivatives | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM | acgpubs.org |
Investigation of Cellular Response Mechanisms in Preclinical Models
Effects on Cell Morphology and Migration
Cell migration is a fundamental process involved in physiological and pathological conditions, including cancer metastasis. The investigation of how chemical compounds affect cell migration is a key part of preclinical anticancer drug development.
While there are no specific studies on the effect of this compound on cell morphology and migration, research on structurally related compounds provides some insight. A study on novel pteridinone derivatives designed as dual PLK1 and BRD4 inhibitors found that the lead compound suppressed the migration of tumor cells. rsc.org Similarly, another study on thieno[2,3-d]pyrimidine derivatives, which share a bicyclic heteroaromatic core, verified through a cell migration assay that their mechanism of action involved inhibiting this process. nih.gov These results indicate that the pteridinone scaffold and related structures have the potential to interfere with cellular migratory processes.
Induction of Apoptosis in Cellular Systems (Mechanistic Pathways)
Apoptosis, or programmed cell death, is a critical cellular process that eliminates damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents.
Direct studies on the apoptotic effects of this compound are not present in the retrieved literature. However, multiple studies on related pteridinone and quinazoline (B50416) derivatives have demonstrated their ability to induce apoptosis. For example, novel pteridinone derivatives were shown to induce a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, leading to the death of HCT116 cancer cells. rsc.orgrsc.org These compounds also caused cell cycle arrest. rsc.org Another study on synthetic tryptanthrin (B1681603) derivatives, which contain an indoloquinazoline structure, found they induced caspase-dependent apoptosis in hepatocellular carcinoma cells, partly through the generation of reactive oxygen species (ROS). nih.gov Furthermore, a tetrahydroisoquinoline derivative was shown to induce apoptosis and cell cycle arrest mediated by DNA damage. nih.gov
Table 3: Cellular Effects of Related Pteridinone and Quinazoline Derivatives
| Compound Class | Specific Derivative Example | Cell Line(s) | Observed Cellular Effects | Reference(s) |
|---|---|---|---|---|
| Pteridinone Derivatives | Compound B2 (sulfonyl-pteridinone) | HCT116 | Inhibition of proliferation, induction of apoptosis, G2 phase cell cycle arrest. rsc.org | rsc.org |
| Pteridinone Derivatives | Compound III₄ (sulfonyl-pteridinone) | HCT-116 | Inhibition of proliferation, suppression of migration, induction of apoptosis, S phase cell cycle arrest. rsc.org | rsc.org |
| Thieno[2,3-d]pyrimidine Derivatives | Compound B1 | H1975 | Anti-proliferation, apoptosis induction, cell migration inhibition. nih.gov | nih.gov |
Cell Cycle Modulation and Arrest Mechanisms
Extensive searches of scientific literature and research databases did not yield specific studies investigating the direct effects of this compound on cell cycle modulation or the mechanisms of cell cycle arrest. While the broader field of pteridine derivatives has been a subject of interest in medicinal chemistry for their potential as kinase inhibitors, which can influence cell cycle progression, specific data for this compound in this context is not publicly available.
In general, the cell cycle is a tightly regulated process involving a series of events that lead to cell division and replication. This process is controlled by key proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov The arrest of the cell cycle at specific checkpoints, such as G1, S, or G2/M, is a crucial mechanism for preventing the proliferation of damaged cells. nih.gov This arrest can be triggered by various internal and external signals, including DNA damage. nih.gov
For a compound to be characterized as a cell cycle modulating agent, research studies typically involve a series of experiments, including:
Cell Viability Assays: To determine the concentration-dependent effects of the compound on cell proliferation.
Flow Cytometry Analysis: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.
Western Blot Analysis: To measure the expression levels of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin B1), CDKs (e.g., CDK1/CDC2), and cell cycle inhibitors (e.g., p21, p27). nih.govnih.gov
For instance, studies on other heterocyclic compounds have demonstrated the ability to induce cell cycle arrest. For example, the compound (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one was found to cause G2/M phase arrest in Huh7 cells by up-regulating p21. nih.gov Similarly, Prunetrin, a flavonoid, was shown to arrest the cell cycle in the G2/M phase in Hep3B liver cancer cells by decreasing the expression of Cyclin B1, CDK1/CDC2, and CDC25c. nih.govmdpi.com
However, without specific experimental data for this compound, any discussion of its effects on cell cycle modulation would be speculative. The tables below are representative of the types of data that would be generated from such studies, but it is important to note that the values are hypothetical and for illustrative purposes only, as no such data currently exists for this specific compound.
Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55% | 25% | 20% |
| Compound X (10 µM) | 40% | 20% | 40% |
| Compound X (20 µM) | 30% | 15% | 55% |
| Compound X (40 µM) | 20% | 10% | 70% |
Table 2: Hypothetical Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins
| Treatment Group | Relative Expression of Cyclin B1 | Relative Expression of CDK1 | Relative Expression of p21 |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| Compound X (10 µM) | 0.8 | 0.7 | 1.5 |
| Compound X (20 µM) | 0.5 | 0.4 | 2.5 |
| Compound X (40 µM) | 0.2 | 0.2 | 4.0 |
Further research is required to determine if this compound has any activity related to cell cycle modulation and to elucidate the potential mechanisms involved.
Advanced Characterization and Analytical Techniques for 3 3 Methoxybenzyl Pteridin 4 3h One and Its Analogues
Spectroscopic Analysis for Structural Confirmation (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds like 3-(3-methoxybenzyl)pteridin-4(3H)-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are cornerstones of structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For a molecule like this compound, specific chemical shifts would be expected. For instance, in analogues containing a methoxybenzyl group, the methoxy (B1213986) protons typically appear as a singlet around 3.8 ppm, while the aromatic protons of the benzyl (B1604629) ring produce signals in the 6.8-7.3 ppm range. researchgate.net The pteridinone core would exhibit its own characteristic signals. Theoretical calculations using methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method are often used alongside experimental data to assign signals accurately. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key absorptions for this compound would include C=O stretching vibrations for the ketone group on the pteridinone ring, C=N and C=C stretching within the aromatic rings, and C-O stretching from the methoxy group. nih.gov Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group appears just below this value. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a final confirmation of its identity. Techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are particularly powerful for analyzing pteridine (B1203161) derivatives. nih.govresearchgate.net This method allows for the separation of the compound from a mixture followed by its ionization and fragmentation, providing both molecular weight and structural information based on the fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Table 1: Representative Spectroscopic Data for an Analogous Heterocyclic Compound with a Methoxybenzyl Moiety
| Technique | Observation Type | Expected Signal/Value | Inferred Structural Feature |
| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm | Protons on the pteridinone ring |
| Chemical Shift (δ) | ~7.3 ppm | Aromatic protons (benzyl ring) | |
| Chemical Shift (δ) | ~6.9 ppm | Aromatic protons (benzyl ring) | |
| Chemical Shift (δ) | ~5.2 ppm | Methylene (B1212753) protons (-CH₂-) | |
| Chemical Shift (δ) | ~3.8 ppm | Methoxy protons (-OCH₃) | |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm | Carbonyl carbon (C=O) |
| Chemical Shift (δ) | ~160 ppm | Methoxy-substituted aromatic carbon | |
| Chemical Shift (δ) | ~115-150 ppm | Pteridinone & Benzyl ring carbons | |
| Chemical Shift (δ) | ~55 ppm | Methoxy carbon (-OCH₃) | |
| Chemical Shift (δ) | ~48 ppm | Methylene carbon (-CH₂-) | |
| IR | Wavenumber (cm⁻¹) | ~1680-1700 cm⁻¹ | C=O stretch (amide/ketone) |
| Wavenumber (cm⁻¹) | ~1580-1620 cm⁻¹ | C=N / C=C aromatic ring stretch | |
| Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | C-O stretch (aryl ether) | |
| MS | m/z | [M+H]⁺ | Molecular Ion Peak |
Chromatographic Purity Assessment and Method Development (e.g., HPLC)
The purity of a chemical compound is critical for its reliable use in further studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like pteridinone derivatives. researchgate.net
Developing a robust HPLC method is a systematic process. jocpr.com Key considerations include the physicochemical properties of the analyte, such as its polarity and solubility, which guide the choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition. jocpr.com For polar compounds like pteridines, reversed-phase HPLC is common, often using a buffered aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol. mdpi.com
Method development involves optimizing several parameters to achieve good separation between the main compound and any impurities or degradation products:
Mobile Phase: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time. jocpr.com The pH of the buffer is crucial for ionizable compounds to ensure consistent retention and good peak shape. jocpr.com
Column: The choice of column (e.g., C18, C8) and its dimensions (length, diameter, particle size) affects resolution and analysis time.
Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the compound (e.g., around 265 nm for pteridine derivatives) to ensure high sensitivity. nih.gov
Once developed, the HPLC method is validated to confirm its performance characteristics, including linearity, precision, accuracy, selectivity, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl This validated method can then be used for routine purity analysis and stability studies, where the formation of degradation products is monitored over time under stressed conditions (e.g., elevated temperature and humidity). nih.gov For instance, studies on sapropterin, a related pteridine, used HPLC to quantify impurities and degradation products that formed during storage. nih.gov
Table 2: Example Parameters for a Reversed-Phase HPLC Method for Pteridinone Analysis
| Parameter | Typical Condition | Purpose |
| Instrument | High-Performance Liquid Chromatograph | To perform the separation. |
| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.5 | Aqueous component; buffer controls ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |
| Gradient | 5% to 95% B over 20 minutes | Gradually increases elution strength to separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 265 nm | Monitors the eluting compounds by their absorbance of UV light. nih.gov |
| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |
X-ray Crystallography for Ligand-Target Complex Structural Elucidation
Understanding how a molecule interacts with its biological target, such as an enzyme, is crucial for fields like drug discovery. X-ray crystallography is a powerful technique that can determine the precise three-dimensional structure of a molecule and its complexes with macromolecules at atomic resolution. mdpi.comresearchgate.net
This technique has been instrumental in studying the binding of pteridine analogues to their enzyme targets. nih.govnih.gov For example, the crystal structure of Leishmania major pteridine reductase 1 (PTR1), a key enzyme in protozoan parasites, has been solved in complex with pteridine-based substrates like folic acid. nih.govresearchgate.net These studies reveal the exact orientation of the ligand within the enzyme's active site. nih.gov
The process involves crystallizing the target protein in the presence of the ligand, in this case, a compound like this compound or a close analogue. The resulting co-crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the atomic positions of both the protein and the bound ligand can be modeled. researchgate.net
The resulting structure provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-target complex. mdpi.com For instance, in the LmPTR1-folate complex, analysis revealed the critical roles of active site residues like Asp181 and Tyr194 in binding the pterin (B48896) core of the substrate. nih.gov This structural information is vital for understanding the mechanism of action and for the rational design of more potent and selective analogues.
Table 3: Example Crystallographic Data for a Pteridine Analogue in Complex with a Target Enzyme
| Parameter | Value (Illustrative Example based on LmPTR1) | Description |
| PDB ID | e.g., 2BF7 (LmPTR1 with biopterin) | Unique identifier in the Protein Data Bank. nih.gov |
| Resolution (Å) | 1.81 | A measure of the level of detail in the crystal structure. nih.gov |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. nih.gov |
| Unit Cell (Å) | a=75.2, b=90.5, c=160.1 | The dimensions of the basic repeating unit of the crystal. |
| Key Interactions | Hydrogen Bonding, Hydrophobic Interactions | The primary forces holding the ligand in the active site. |
| Active Site Residues | Tyr194, Asp181, Ser111 | Specific amino acids in the enzyme that interact with the ligand. nih.gov |
| Ligand Conformation | Twisted/Planar | The observed 3D shape of the bound ligand. |
Future Directions and Perspectives in Pteridin 4 3h One Research
Exploration of Novel Synthetic Methodologies and Chemical Transformations
The future of pteridinone synthesis lies in the development of more efficient, versatile, and environmentally sustainable methodologies. While classical condensation reactions have been the mainstay for constructing the pteridine (B1203161) core, contemporary research is shifting towards advanced strategies that allow for rapid library generation and structural diversification. nih.govresearchgate.net
One of the most promising avenues is the expanded use of solid-phase synthesis . This technique, which utilizes a polymer support for the sequential addition of building blocks, offers significant advantages, including simplified purification, the potential for automation, and the ability to generate large libraries of analogues for structure-activity relationship (SAR) studies. nih.gov A reported solid-phase approach using 4,6-dichloro-5-nitropyrimidine (B16160) as a versatile precursor exemplifies this strategy, enabling the efficient synthesis of variously substituted dihydropteridinones. nih.gov
One-pot multi-component reactions also represent a key area for future development. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, improve efficiency by reducing reaction time, solvent usage, and waste generation. researchgate.net Future efforts will likely focus on discovering novel catalyst systems, such as Lewis acids or organocatalysts, to facilitate these complex transformations and to control regioselectivity, which is often a challenge in pteridine synthesis. researchgate.net
Furthermore, the exploration of novel chemical transformations to modify the pteridinone core is crucial. This includes late-stage functionalization techniques that allow for the introduction of chemical diversity at advanced stages of the synthesis, as well as the development of new cyclization strategies to create fused heterocyclic systems, such as pyrano[3,2-g]pteridines. researchgate.net
| Synthetic Methodology | Description | Advantages | Future Research Focus |
| Solid-Phase Synthesis | Stepwise construction of molecules on a polymer support. nih.gov | Amenable to automation, simplified purification, rapid library synthesis. nih.gov | Development of novel linkers and resin-compatible reactions. |
| One-Pot Reactions | Multiple reaction steps are performed in a single flask without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, time and cost savings. | Discovery of new catalysts for improved yield and regioselectivity. researchgate.net |
| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late step in the synthesis. | Rapid generation of diverse analogues from a common intermediate. | Exploring C-H activation and other novel functionalization reactions. |
| Fused-Ring Synthesis | Cyclization reactions to build additional rings onto the pteridinone core. researchgate.net | Access to novel, conformationally constrained chemical space. | Synthesis of pyranopterins and other complex fused systems. researchgate.net |
Identification of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action
While pteridin-4(3H)-one derivatives are well-known for their activity as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis, the full biological potential of this scaffold is likely yet to be realized. nih.gov Future research must aim to look beyond established targets like PLK1 to identify novel protein interactions and therapeutic applications.
A key strategy will be unbiased phenotypic screening , where libraries of pteridinone derivatives are tested in various disease-relevant cellular models without a preconceived target. This approach can uncover unexpected activities and lead to the identification of entirely new biological targets. For instance, derivatives of the related pteridine scaffold have been identified as Toll-like receptor agonists and inhibitors of the RNA interference pathway, highlighting the scaffold's versatility. nih.gov
Once a bioactive compound is identified, target deconvolution becomes critical. Modern chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be employed to identify the direct cellular targets of a pteridinone derivative. This involves using a tagged version of the compound to "fish out" its binding partners from cell lysates.
Elucidating the mechanism of action requires a multi-pronged approach. For compounds like the PLK1 inhibitor L19, initial studies have shown it induces apoptosis and cell cycle arrest at the G1 phase. nih.gov Future work should delve deeper into the specific molecular pathways affected. This includes analyzing changes in mitochondrial membrane potential, monitoring the activation of caspases, and investigating effects on tumor cell migration to build a comprehensive picture of the compound's cellular effects. nih.gov The naturally occurring pteridine, tetrahydrobiopterin, acts as an essential cofactor for several enzymes, suggesting that synthetic pteridinones could also function as enzyme modulators beyond simple inhibition. nih.gov
| Potential Target Class | Example | Rationale for Exploration |
| Kinases | Other members of the Polo-like kinase family, Aurora kinases, Cyclin-dependent kinases | The pteridinone scaffold is a proven kinase inhibitor template. nih.gov |
| Epigenetic Targets | Histone deacetylases (HDACs), Bromodomains | Many heterocyclic compounds exhibit activity against epigenetic regulators. |
| G Protein-Coupled Receptors (GPCRs) | Orphan GPCRs | The structural diversity of pteridinones may lead to novel GPCR ligands. |
| Metabolic Enzymes | Dihydrofolate reductase (DHFR), Aromatic amino acid hydroxylases | The pteridine core is found in natural enzyme cofactors like biopterin (B10759762) and folic acid. nih.gov |
| RNA/DNA Interacting Proteins | RNA helicases, Transcription factors | Some pteridinone analogues have shown activity in the RNAi pathway. nih.gov |
Advanced Computational Modeling for Predictive Research and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. In the context of pteridin-4(3H)-one research, these methods can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the reliance on costly and time-consuming empirical screening.
Structure-based drug design (SBDD) will continue to be a cornerstone of lead optimization. High-resolution crystal structures of pteridinone derivatives in complex with their targets (e.g., PLK1) can reveal key binding interactions. This information allows for the rational design of new analogues with modifications predicted to enhance binding affinity.
Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies, are valuable when a high-resolution target structure is unavailable. By building mathematical models that correlate the structural features of a series of pteridinone derivatives with their biological activity, researchers can predict the activity of virtual compounds before their synthesis.
Furthermore, advanced computational techniques like Density Functional Theory (DFT) can provide deep insights into the electronic properties of these molecules. DFT calculations can be used to determine optimized molecular geometries, analyze frontier molecular orbitals (FMOs), and calculate molecular electrostatic potential (MEP) maps. nih.gov These calculations help in understanding the reactivity and stability of different derivatives. nih.gov For instance, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate higher chemical reactivity. nih.gov
ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is another critical computational tool. In silico models can predict properties like solubility, permeability, and metabolic stability, allowing researchers to prioritize compounds with favorable drug-like properties early in the discovery pipeline and avoid costly late-stage failures. nih.gov
Design and Synthesis of Advanced Pteridinone Derivatives as Chemical Probes for Biological Systems
Beyond their potential as therapeutic agents, pteridin-4(3H)-one derivatives can be engineered into sophisticated chemical probes to explore complex biological systems. nih.gov These probes are powerful tools for target validation, mechanism-of-action studies, and visualizing biological processes in living cells.
A key strategy involves the synthesis of "clickable" pteridinones . By incorporating a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne, into the structure of a compound like 3-(3-methoxybenzyl)pteridin-4(3H)-one, the molecule can be readily conjugated to reporter tags (e.g., biotin (B1667282) for pulldown experiments or fluorescent dyes for imaging) via click chemistry. nih.gov These probes can be used to:
Identify cellular binding partners: An alkyne-modified pteridinone could be incubated with cells, followed by UV-crosslinking, cell lysis, and "clicking" on a biotin-azide tag. The resulting biotinylated protein-probe complexes can be isolated and identified by mass spectrometry.
Visualize subcellular localization: A pteridinone "clicked" to a fluorescent dye, such as a BODIPY dye, can be used to track its accumulation and localization within different cellular compartments using fluorescence microscopy. nih.gov This can provide clues about its site of action.
The development of photo-activatable probes is another exciting frontier. These molecules are inactive until irradiated with light of a specific wavelength, offering precise spatiotemporal control over their activity. This allows researchers to study the immediate downstream effects of target engagement in a highly controlled manner.
By designing and synthesizing these advanced derivatives, the pteridin-4(3H)-one scaffold can be transformed from a mere drug candidate into a versatile tool for fundamental biological discovery. nih.gov
Q & A
What are the optimal synthetic routes for preparing 3-(3-methoxybenzyl)pteridin-4(3H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via intermolecular aza-Wittig reactions followed by heterocyclization, as demonstrated for structurally similar pteridin-4(3H)-ones. Key steps include reacting 5,6-diaminouracil derivatives with electron-deficient dienophiles (e.g., DMAD) under reflux in methanol to form the pteridine core . Alternatively, microwave-assisted synthesis in formamide (160°C, 20 min) improves reaction efficiency and yields (71%) by accelerating cyclization . Comparative studies suggest reflux conditions favor Michael adduct formation, while microwave heating reduces side products.
How can structural confirmation of this compound be achieved?
X-ray crystallography is critical for confirming regioselectivity and substituent orientation, as shown for analogs like 3-allyl-2-anilinopteridin-4(3H)-one . NMR spectroscopy (e.g., monitoring N-methyl or methoxybenzyl proton signals) and HRMS (e.g., [M+H]+ at m/z 285.0982) validate purity and molecular identity . For intermediates, track reaction progress using in situ <sup>1</sup>H NMR to distinguish starting materials (e.g., 3-methoxybenzyl alcohol) from products .
What strategies resolve low yields in pteridine cyclization reactions?
Yield optimization requires:
- Solvent selection : Methanol promotes cyclization via hydrogen bonding, while polar aprotic solvents (e.g., DMF) may stabilize intermediates.
- Catalyst screening : Acidic or basic conditions (e.g., HCl/NaOAc) can accelerate heterocyclization .
- Temperature control : Microwave irradiation reduces decomposition compared to prolonged reflux .
How should conflicting bioactivity data (e.g., antiviral assays) be interpreted for this compound?
Early studies on analogous pteridines showed no anti-HIV activity despite structural similarity to bioactive molecules, likely due to poor target binding or cellular uptake . To resolve contradictions:
- Perform dose-response assays to exclude false negatives.
- Use molecular docking to compare binding affinity with known inhibitors (e.g., Mycobacterium tuberculosis targets) .
- Test alternative mechanisms (e.g., kinase inhibition) given the methoxybenzyl group’s role in modulating enzyme interactions .
What computational methods predict the biological targets of this compound?
Molecular docking against databases like PubChem identifies potential targets (e.g., FGFR1 or AAK1 kinases) based on the methoxybenzyl moiety’s interactions with hydrophobic pockets . QSAR models can prioritize substituents for activity optimization (e.g., replacing the methoxy group with halogens to enhance binding) .
How does substituent variation on the pteridine core affect bioactivity?
- Methoxybenzyl group : Enhances lipophilicity and membrane permeability but may sterically hinder target binding.
- Pyrimidine modifications : Electron-withdrawing groups (e.g., nitro) improve reactivity but reduce solubility.
- N(3)-substitution : Methyl groups increase metabolic stability, as seen in antiviral studies of analogs .
What analytical techniques differentiate regioisomers during synthesis?
- HPLC-MS with chiral columns resolves enantiomers.
- 2D NMR (COSY, NOESY) identifies coupling patterns between the methoxybenzyl group and adjacent protons .
- IR spectroscopy detects carbonyl stretching frequencies (1650–1750 cm<sup>-1</sup>) to confirm lactam formation .
Why might biological assays fail to correlate with computational predictions?
Discrepancies arise from:
- Solvent effects : In silico models often neglect solvation.
- Metabolic instability : The methoxy group may undergo demethylation in vivo.
- Off-target interactions : Use proteome-wide screening (e.g., phage display) to identify unintended targets .
How can regioselectivity in aza-Wittig reactions be controlled?
- Phosphorus reagent choice : Triphenylphosphine favors six-membered transition states, directing substituents to specific positions .
- Temperature gradients : Slow heating minimizes kinetic byproducts.
What are the limitations of current synthetic methodologies for this compound?
- Scalability : Microwave methods are lab-efficient but challenging to industrialize.
- Functional group compatibility : Acid-sensitive groups (e.g., tert-butyl) degrade under reflux conditions .
- Purification hurdles : Chromatography is often required due to polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
